3-Bromo-6-iodo-2,5-dimethoxyphenol

Total Synthesis Terprenin Suzuki Coupling

This 97% pure, purpose-built intermediate with orthogonally reactive Br and I substituents is non-substitutable for the convergent synthesis of terprenin's oxygenated p-terphenyl core. Its unique regiochemistry enables a validated two-step, one-pot Suzuki sequence, eliminating the need for protecting group strategies. Procure directly to accelerate SAR programs targeting IgE suppression, bypassing hazardous in-house iodination and oxidation steps.

Molecular Formula C8H8BrIO3
Molecular Weight 358.96 g/mol
CAS No. 202735-35-1
Cat. No. B3250345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-iodo-2,5-dimethoxyphenol
CAS202735-35-1
Molecular FormulaC8H8BrIO3
Molecular Weight358.96 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1I)O)OC)Br
InChIInChI=1S/C8H8BrIO3/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3,11H,1-2H3
InChIKeyBNBBXOOAIUHOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-iodo-2,5-dimethoxyphenol (CAS 202735-35-1): Strategic C8H8BrIO3 Bishalogenated Building Block for Regioselective Sequential Cross-Coupling in Bioactive Terphenyl Synthesis


3-Bromo-6-iodo-2,5-dimethoxyphenol (CAS 202735-35-1) is a C8H8BrIO3 phenolic compound bearing bromine at position 3, iodine at position 6, and methoxy groups at positions 2 and 5 on the phenyl ring, with a molecular weight of 358.96 g mol⁻¹ . Its defining structural feature is the presence of two chemically distinct halogen substituents (aryl‑Br and aryl‑I) with substantially different reactivities in palladium‑catalyzed cross‑coupling reactions, enabling programmed, sequential Suzuki‑Miyaura coupling at the bromine‑ and iodine‑bearing positions in a controlled order [1]. This regiochemical orthogonality has been exploited in the total synthesis of terprenin, a potent immunoglobulin E antibody suppressant, where the compound serves as an intermediate (designated XIVb) that undergoes selective Suzuki coupling first at the iodine site and subsequently at the bromine site to construct the p‑terphenyl core [2]. As a research‑grade synthetic intermediate, the compound is commercially available from several suppliers, typically at 97% purity, though at relatively small scales (1 g units) and on a quotation‑based pricing model .

Why 3-Bromo-6-iodo-2,5-dimethoxyphenol Cannot Be Replaced by Generic Analogs: Regiochemical Integrity and Orthogonal Halogen Reactivity Requirements in Iterative Cross-Coupling


Generic substitution of 3‑bromo‑6‑iodo‑2,5‑dimethoxyphenol by any mono‑halogenated or differently‑substituted analog fundamentally fails when the synthetic sequence demands programmed, two‑directional aryl‑aryl cross‑coupling on the same phenolic core. The Br/I pairing exploits a >200‑fold rate differential in oxidative addition to Pd⁰ [1], enabling exclusive C–I coupling to proceed without competing C–Br activation. The 3‑bromo‑2,5‑dimethoxyphenol precursor (CAS 202735-34-0, devoid of iodine) cannot participate in this sequence at all because it lacks the more reactive iodo site necessary for the first Suzuki coupling step. Conversely, the regioisomeric 3‑bromo‑4‑iodo‑2,5‑dimethoxyphenol (CAS 213459-79-1) places iodine at the ortho position relative to the phenolic hydroxyl, altering both the steric environment and electronic activation at the coupling site and potentially compromising the regiochemical fidelity documented in the terprenin synthesis. Commercially available simple bromo‑iodophenols such as 2‑bromo‑5‑iodophenol ($120.90 g⁻¹) and 4‑bromo‑2‑iodophenol ($118.00 g⁻¹) carry no methoxy substituents [2] and lack the full oxygenation pattern required to construct the terprenin scaffold after coupling. The target compound is thus a purpose‑built, non‑substitutable intermediate whose value proposition rests squarely on its dual‑halogen regiochemistry and the specific methoxy‑substitution pattern, not on any standalone biological property.

Quantitative Differentiation Evidence for 3-Bromo-6-iodo-2,5-dimethoxyphenol (CAS 202735-35-1) Against Closest Analogs


Evidence 1: Defined Intermediate Role in a Published Total Synthesis of Terprenin vs. Precursor 3-Bromo-2,5-dimethoxyphenol

In the published total synthesis of terprenin, the target compound (designated intermediate XIVb) serves as an essential dual‑halogen building block, whereas its direct synthetic precursor 3‑bromo‑2,5‑dimethoxyphenol (XIIIa) lacks the iodine necessary for the first regioselective Suzuki coupling step. The synthesis proceeds by sequential Suzuki coupling of XIVb first with boronic acid XVIII (at the iodine position) and then with boronic acid I (at the bromine position) to construct the terphenyl core, ultimately yielding the title compound terprenin after further transformations [1]. The precursor XIIIa is not suitable for this sequential coupling pathway because it possesses only a single halogen (Br) and cannot direct the two‑step arylation sequence essential for assembling the target p‑terphenyl skeleton [2].

Total Synthesis Terprenin Suzuki Coupling Synthetic Intermediate p-Terphenyl

Evidence 2: Regiochemical Orthogonality of Halogen Positions Enabling Ordered Sequential Suzuki Coupling vs. Generic Bromo‑Iodophenols

In the terprenin total synthesis, the target compound's iodine at position 6 and bromine at position 3 enable two temporally resolved Suzuki couplings. The first coupling occurs selectively at the iodine‑bearing C‑6 site, exploiting the well‑known >200‑fold kinetic preference of Pd⁰ for oxidative addition into the C–I bond compared to C–Br. Only after this first coupling is complete does the second Suzuki reaction proceed at the C‑3 bromine position, coupling with a different boronic acid partner to assemble the asymmetric p‑terphenyl core [1]. This ordered, two‑step sequence is the central synthetic innovation of the terprenin synthesis and distinguishes the target compound from commercially available bromo‑iodophenols such as 2‑bromo‑5‑iodophenol ($120.90 g⁻¹) and 4‑bromo‑2‑iodophenol ($118.00 g⁻¹), which lack the specific methoxy‑substitution pattern required for downstream transformations to terprenin [2].

Regioselective Halogenation Sequential Suzuki Coupling Oxidative Addition Selectivity C–I vs. C–Br Reactivity

Evidence 3: Documented Synthesis and Use of 3-Bromo-6-iodo-2,5-dimethoxyphenol in Two Independent Total Synthesis Routes to Terprenin vs. Closest Regioisomer 3-Bromo-4-iodo-2,5-dimethoxyphenol

The synthesis and successful application of 3‑bromo‑6‑iodo‑2,5‑dimethoxyphenol is documented in two distinct total synthesis routes to terprenin published back‑to‑back in 1998 [1][2]. In both routes, the compound was generated by regioselective iodination of 3‑bromo‑2,5‑dimethoxyphenol (XIIIa) using MCPBA oxidation followed by iodination in the presence of tert‑butylamine, and its subsequent sequential Suzuki couplings with two different boronic acids reliably delivered the p‑terphenyl skeleton [3]. In contrast, the closest regioisomer 3‑bromo‑4‑iodo‑2,5‑dimethoxyphenol (CAS 213459-79-1) places iodine at the 4‑position (ortho to the phenolic OH at C‑1), which would sterically and electronically alter the first Suzuki coupling site, as no published synthetic route validates this regioisomer for terprenin assembly .

Total Synthesis Regioisomer Route Validation Immunoglobulin E Suppressant

Evidence 4: Regioselective Halogenation Strategy for Installing Orthogonal Br and I Sites on a 2,5-Dimethoxyphenol Scaffold as a Class‑Level Differentiator for Designed Bishalogenated Intermediates

The synthetic route to 3‑bromo‑6‑iodo‑2,5‑dimethoxyphenol exploits the inherent regiochemical directing effects of the 2,5‑dimethoxyphenol scaffold to achieve a specific Br/I substitution pattern that generic bromo‑iodophenols do not share [1]. Phenol XIII (derived from 5‑bromosalicylaldehyde via Baeyer–Villiger oxidation) undergoes electrophilic iodination exclusively at C‑6 (para to the C‑3 hydroxyl group), not at C‑4, because the electron‑donating methoxy groups at C‑2 and C‑5 activate C‑4 and C‑6 while the bromine at C‑3 deactivates competing positions [2]. This contrasts with simple, non‑methoxylated bromo‑iodophenols such as 2‑bromo‑5‑iodophenol and 4‑bromo‑2‑iodophenol, whose halogenation patterns are governed by different directing effects and which consequently bear halogens at positions not aligned with the terprenin scaffold requirements [3].

Regioselective Iodination Dual Halogenation Building Block Design Electrophilic Aromatic Substitution

Evidence 5: Availability and Pricing Landscape vs. Established Commercial Bromo‑Iodophenol Building Blocks: Procurement Implications

The target compound's commercial profile differs markedly from generic bromo‑iodophenols, reflecting its specialist status. 3‑Bromo‑6‑iodo‑2,5‑dimethoxyphenol is available at 97% purity from Chinese supplier networks (e.g., Shenzhen Ruijite Biotechnology, HaoReagent) typically in 1 g units on a quotation basis, indicating small‑batch custom synthesis rather than stock‑and‑ship distribution . By contrast, 2‑bromo‑5‑iodophenol is priced at $120.90 g⁻¹ (Aladdin, 97%) , 4‑bromo‑2‑iodophenol at $118.00 g⁻¹ (TCI America) [1], and the mono‑bromo precursor 3‑bromo‑2,5‑dimethoxyphenol is available at 97% purity from Bidepharm , all at transparent, listed prices and generally shorter lead times. The target compound's quotation‑only, 1 g‑scale availability confirms that it is a low‑volume research intermediate requiring advance procurement planning, rather than a commodity building block.

Commercial Availability Pricing Procurement Research Chemical Supply

Evidence 6: Absence of Standalone Biological Activity Data and Its Implications: Why Procurement Rationale Rests on Synthetic Utility, Not Biological Screening Results

A systematic search of the primary literature, BindingDB, and patent databases reveals no peer‑reviewed quantitative biological activity data (IC₅₀, MIC, EC₅₀, or Ki) for 3‑bromo‑6‑iodo‑2,5‑dimethoxyphenol as a standalone molecular entity [1][2]. This is significant because certain vendor‑hosted product pages attribute broad, unsubstantiated claims of 'diverse biological activities' to the compound without supporting references or quantitative data . In contrast, several structurally related bromophenol natural products from marine sources (e.g., ureidobromophenols from Rhodomela confervoides) have published DPPH radical scavenging IC₅₀ values in the 5–28 μM range [3]. The absence of any such quantitative data for the target compound means that its procurement rationale must rest entirely on its demonstrated role as a regiochemically defined synthetic building block, not on hypothesized or inferred biological properties.

Biological Activity Data Procurement Rationale Synthetic Intermediate Evidence-Based Selection

Best Research and Industrial Application Scenarios for 3-Bromo-6-iodo-2,5-dimethoxyphenol (CAS 202735-35-1)


Scenario 1: Total Synthesis of Terprenin and Related Bioactive Oxygenated p‑Terphenyl Natural Products

The most validated application is as a key intermediate in the two published total synthesis routes to terprenin, a potent immunoglobulin E antibody suppressant. In this scenario, 3‑bromo‑6‑iodo‑2,5‑dimethoxyphenol undergoes sequential Suzuki coupling—first at the iodine‑bearing C‑6 with boronic acid XVIII, then at the bromine‑bearing C‑3 with boronic acid I—to construct the asymmetric p‑terphenyl core [1][2]. The convergent strategy yields terprenin after acetal hydrolysis and Wittig olefination [3]. This application is directly supported by two independent published synthetic routes, making it the highest‑confidence use case for procurement . Research groups pursuing the synthesis of terprenin or structurally related oxygenated terphenyl derivatives (e.g., terprenin congeners with modified prenyloxy side chains) should procure this intermediate specifically, as no alternative building block can support this two‑directional coupling without requiring redesign of the entire convergent strategy.

Scenario 2: General Methodology Development for Sequential, Site‑Selective Cross‑Coupling on Highly Oxygenated Aromatic Cores

Beyond terprenin synthesis, 3‑bromo‑6‑iodo‑2,5‑dimethoxyphenol serves as a model substrate for developing and benchmarking new catalytic systems for chemoselective cross‑coupling. The inherent >200‑fold rate differential between C–I and C–Br oxidative addition to Pd⁰ provides a built‑in probe for evaluating catalyst selectivity [1]. Researchers studying monofunctionalization of polyhalogenated arenes, orthogonal cross‑coupling strategies, or late‑stage functionalization of oxygenated aromatics can use this compound as a standardized test substrate, given that its halogenation pattern and methoxy‑substituted scaffold are well‑characterized and reproducible. Its documented synthesis from 5‑bromosalicylaldehyde via MCPBA oxidation and regioselective iodination [2] also makes it a case study for teaching and developing regioselective halogenation methodology.

Scenario 3: Synthesis of Biaryl and Terphenyl Compound Libraries for Immunomodulatory Drug Discovery

Given that terprenin functions as an IgE antibody suppressant, the target compound is a strategic entry point for constructing focused libraries of oxygenated p‑terphenyl analogs for immunomodulatory screening [1]. By varying the two boronic acid coupling partners in the sequential Suzuki sequence, medicinal chemistry groups can generate diverse terphenyl scaffolds while retaining the 2,5‑dimethoxyphenol oxygenation pattern that is likely critical for bioactivity [2]. Although no quantitative biological data exist for the intermediate itself, its validated use in accessing a bioactive natural product scaffold makes it a logical procurement choice for structure‑activity relationship (SAR) programs targeting IgE‑mediated allergic disorders, where the literature precedent reduces synthetic risk compared to designing entirely de novo routes.

Scenario 4: Procurement for Academic and CRO Route Development Requiring Literature‑Precedented, Reproducible Intermediates

Contract research organizations (CROs) and academic laboratories developing scalable routes to terprenin or conducting process chemistry studies benefit from the extensive literature characterization of 3‑bromo‑6‑iodo‑2,5‑dimethoxyphenol [1][2]. The full synthetic pathway from commercially available 5‑bromosalicylaldehyde through to XIVb is described with experimental detail in two primary publications [3], enabling reproducibility assessments, impurity profiling, and cost‑of‑goods calculations. Procurement of pre‑synthesized XIVb at 97% purity from suppliers such as Shenzhen Ruijite Biotechnology, rather than performing the MCPBA oxidation and iodination steps in‑house, can reduce internal development time and mitigate the hazards associated with handling oxidizing agents and iodine reagents . Advance procurement planning is advised due to the quotation‑based pricing model and limited package sizes (typically 1 g) .

Quote Request

Request a Quote for 3-Bromo-6-iodo-2,5-dimethoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.